molecular formula C8H12N4O5 B1446106 4-Amino-1-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one CAS No. 157771-77-2

4-Amino-1-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one

Cat. No. B1446106
M. Wt: 244.2 g/mol
InChI Key: NMUSYJAQQFHJEW-KAZBKCHUSA-N
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Description

The compound “4-Amino-1-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one” is also known as 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 243.22 . Other physical and chemical properties are not specified in the available resources .

Scientific Research Applications

Triazole Derivatives in Fine Organic Synthesis

Triazole derivatives, such as 1,2,4-triazoles, serve as critical raw materials in the fine organic synthesis industry. These compounds find extensive use in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. Their role extends into the development of heat-resistant polymers, fluorescent products, and ionic liquids, highlighting their versatility in applied sciences and biotechnology (Nazarov et al., 2021).

Medicinal Chemistry and Biological Significance

In medicinal chemistry, triazine scaffolds, including those in triazole derivatives, are fundamental for creating compounds with a wide spectrum of biological activities. These activities range from antibacterial and antifungal to anti-cancer, antiviral, and anti-inflammatory effects. The structural variability of triazine allows for the exploration of new pharmacological agents, making it a crucial moiety for future drug development (Verma et al., 2019).

High Energy Density Materials (HEDM)

High-nitrogen azine energetic compounds, including triazine derivatives, are explored for their application in the field of energy materials. These compounds exhibit significant potential in propellants, mixed explosives, and gas generators due to their desirable physical, chemical, and detonation properties. Their use in energetic materials suggests a broad application prospect, underscoring the importance of triazine derivatives in advancing material sciences (Yongjin et al., 2019).

Synthesis and Reactivity of Triazole Derivatives

Research on the synthesis and reactivity of triazole derivatives, including their eco-friendly production methods, has been extensive. These studies not only provide insights into efficient synthetic pathways but also highlight the derivatives' potential in developing new materials and pharmaceuticals with enhanced properties (Rani & Kumari, 2020).

properties

IUPAC Name

4-amino-1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUSYJAQQFHJEW-KAZBKCHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NC(=O)N1[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one
Reactant of Route 2
4-Amino-1-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one
Reactant of Route 3
4-Amino-1-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one
Reactant of Route 4
4-Amino-1-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one
Reactant of Route 5
4-Amino-1-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one
Reactant of Route 6
4-Amino-1-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one

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